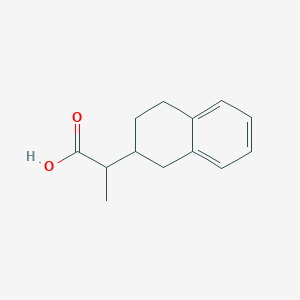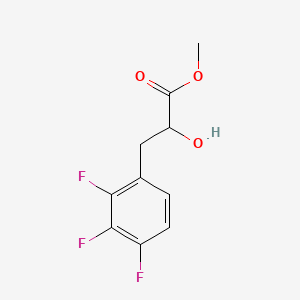
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluorophenyl group attached to a hydroxypropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(2,3,4-trifluorophenyl)propanoate.
Reduction: Formation of 2-hydroxy-3-(2,3,4-trifluorophenyl)propanol.
Substitution: Formation of substituted trifluorophenyl derivatives.
科学的研究の応用
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with various molecular targets. The trifluorophenyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The hydroxy and ester groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
類似化合物との比較
Similar Compounds
- Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
- Methyl 3-(2-hydroxyphenyl)propionate
Uniqueness
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds without the trifluorophenyl group.
特性
分子式 |
C10H9F3O3 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-10(15)7(14)4-5-2-3-6(11)9(13)8(5)12/h2-3,7,14H,4H2,1H3 |
InChIキー |
VRGCGCZKROQDEM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=C(C(=C(C=C1)F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



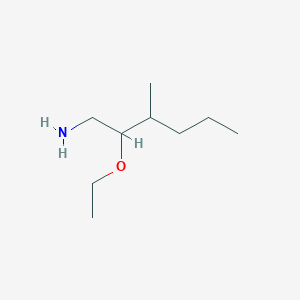

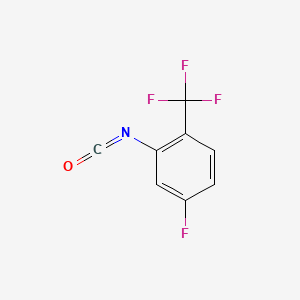
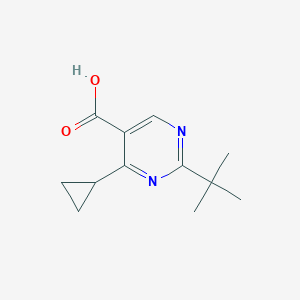

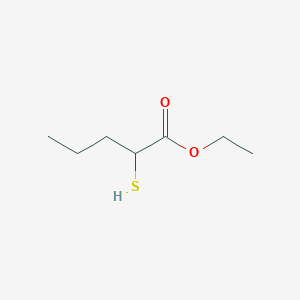
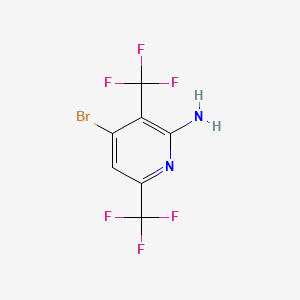
![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)




